molecular formula C32H50O4 B600769 (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid CAS No. 174391-64-1

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

カタログ番号: B600769
CAS番号: 174391-64-1
分子量: 498.74
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tsugaric acid A involves multiple steps, typically starting from lanosterol, a common triterpenoid precursor. The process includes acetylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: Industrial production of Tsugaric acid A often involves extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification through chromatography, and crystallization. These methods are optimized to maximize the yield and maintain the bioactivity of the compound .

化学反応の分析

反応の種類: ツガリ酸Aは、次のようなさまざまな化学反応を起こします。

    酸化: ツガリ酸Aは酸化されてさまざまな誘導体を形成することができ、これらの誘導体は、増強されたまたは変更された生物活性を示す可能性があります。

    還元: 還元反応は官能基を修飾することができ、潜在的に異なる特性を持つ新しいアナログにつながります。

一般的な試薬と条件:

主な生成物:

科学的研究の応用

Therapeutic Uses

  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. Studies have shown its potential in treating conditions such as arthritis and other inflammatory diseases by modulating immune responses .
  • Neuroprotective Properties : Recent investigations into the compound's effects on neural dysfunctions suggest it may help alleviate symptoms associated with Alzheimer's disease and depression. The mechanisms appear to involve neuroprotection and enhancement of cognitive functions .
  • Anticancer Activity : Some studies have highlighted the compound's ability to inhibit cancer cell proliferation. Its structural components may interact with specific cellular pathways involved in tumor growth suppression .

Case Studies

  • Study on Neuroprotection : A network pharmacology approach was utilized to analyze the compound's effects on neural pathways. Results indicated significant improvements in memory and cognitive function in animal models of Alzheimer's disease .
  • Anti-inflammatory Research : Clinical trials demonstrated that patients receiving treatment with the compound showed reduced markers of inflammation compared to control groups .

Enzyme Interaction

The compound has been shown to interact with various enzymes involved in metabolic pathways. Its acetyloxy group may enhance its binding affinity to specific targets within cellular systems.

Metabolic Pathway Modulation

Research suggests that this compound can modulate metabolic pathways related to lipid metabolism and energy homeostasis. This could have implications for treating metabolic disorders such as obesity and diabetes.

Polymer Development

Due to its unique structural properties, the compound can be used as a building block for synthesizing novel polymers with tailored properties for applications in coatings and adhesives.

Nanotechnology

The compound's ability to self-assemble into nanostructures opens avenues for its use in drug delivery systems where controlled release of therapeutic agents is critical.

作用機序

ツガリ酸Aは、主にその抗酸化作用を通じて効果を発揮します。 ツガリ酸Aは、スーパーオキシドアニオンの生成を阻害することで、細胞内の酸化ストレスを軽減します 。ツガリ酸Aは、UVB放射線を吸収してDNA損傷を防ぐことで、角化細胞も保護します。 分子標的は、酸化ストレス応答と細胞修復に関与するさまざまな酵素や経路が含まれます .

類似の化合物:

独自性: ツガリ酸Aは、3α位にアセトキシ基、8,24位に二重結合を持つ、その特異的な構造によって独自性を持っています。 これらの構造的特徴は、ツガリ酸Aの異なる生物活性に貢献し、研究や工業的用途にとって貴重な化合物となっています .

類似化合物との比較

Uniqueness: Tsugaric acid A is unique due to its specific structure, which includes an acetoxy group at the 3α position and a double bond at the 8,24 positions. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .

生物活性

The compound (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on current research findings.

The compound has a molecular formula of C30H50O4C_{30}H_{50}O_4 and a molecular weight of approximately 466.7 g/mol. Its structure features multiple chiral centers and a significant degree of stereochemistry which may influence its biological interactions.

Key Chemical Characteristics

PropertyValue
Molecular Weight466.7 g/mol
XLogP3-AA5.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit the TLR4/MyD88/NF-κB signaling pathway. This pathway is crucial in mediating inflammatory responses and is often upregulated in conditions such as osteoarthritis .
  • Antioxidant Properties : The presence of multiple hydroxyl groups in the structure may confer antioxidant capabilities. Antioxidants are vital in combating oxidative stress and protecting cellular integrity.
  • Hormonal Modulation : Given its structural similarity to steroid-like compounds, it may interact with hormonal pathways or act as a modulator of steroid hormone activity.

Study on Osteoarthritis

A study conducted by Jian et al. (2020) explored the effects of various compounds on osteoarthritis models and highlighted the importance of the TLR4/MyD88/NF-κB pathway in inflammation management. The findings indicated that compounds similar to (2R)-2-[(3S... could significantly reduce inflammatory markers associated with osteoarthritis .

Pharmacological Investigations

Further pharmacological evaluations have shown that the compound can affect multiple signaling pathways involved in inflammation and cell apoptosis. For instance:

  • TNF Signaling Pathway : This pathway is critical for systemic inflammation and has been implicated in various chronic diseases.
  • MAPK Pathway : Involved in cellular responses to stress and cytokines.

Therapeutic Applications

The diverse biological activities suggest potential applications in:

  • Anti-inflammatory therapies for chronic diseases such as arthritis.
  • Antioxidant supplements to enhance health and prevent oxidative damage.

特性

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGZIBLJWZUEA-NFOHWCJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 4
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 5
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Reactant of Route 6
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Customer
Q & A

Q1: What are the potential benefits of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) for skin health?

A: Research suggests that this compound, also known as Tsugaric acid A, isolated from Ganoderma tsugae, exhibits potential for protecting skin against UV-induced damage. [] While the exact mechanisms are still under investigation, studies indicate it might contribute to the development of anti-photoaging formulations. []

Q2: How does the chemical structure of this compound (Tsugaric acid A) differ from other lanostanoids found in Ganoderma tsugae?

A: this compound (Tsugaric acid A) is characterized by a specific arrangement of functional groups within its lanostanoid structure. Researchers identified two new lanostanoids alongside this compound (Tsugaric acid A) in Ganoderma tsugae: (24R, S)-3alpha-acetoxy-24-hydroxy-5alpha-lanosta-8,25-di en-21-oic acid (Tsugaric acid C) and two tsugariosides (B and C). [] These compounds differ in the presence and position of hydroxyl groups, esterification patterns, and side chain modifications, ultimately influencing their biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。